,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol, also known as UV-328, is an organic compound classified as a hindered phenol UV absorber. It belongs to the class of triazole compounds due to the presence of a triazole ring in its structure.
The primary function of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol in scientific research is as a UV absorber. It absorbs ultraviolet (UV) radiation, protecting underlying materials from its harmful effects. This property makes it a valuable additive in various research applications, including:
When using 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol in scientific research, it is essential to consider the following:
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol is a chemical compound with the molecular formula C20H24ClN3O and a molecular weight of 357.88 g/mol. It is characterized by the presence of two tert-butyl groups and a chloro-substituted benzotriazole moiety, which enhances its stability and effectiveness as a UV stabilizer in various applications. The compound is known for its high thermal stability and resistance to photodegradation, making it suitable for use in plastics and coatings .
The compound primarily undergoes reactions typical of phenolic compounds, such as:
These reactions are significant for modifying the compound for specific applications or enhancing its properties.
The synthesis of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol typically involves:
These methods ensure high yields and purity of the final product.
The primary applications of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol include:
Interaction studies have focused on how 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol interacts with various environmental factors and biological systems. These studies reveal that the compound can influence metabolic pathways in aquatic organisms, particularly affecting gene expression related to stress responses and developmental processes . Understanding these interactions is crucial for assessing environmental risks associated with its use.
Several compounds share structural similarities with 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-tert-butyl-4-methylphenol | Contains tert-butyl and methyl groups | Primarily used as an antioxidant |
5-Chloro-benzotriazole | Contains a benzotriazole ring | Used mainly as a corrosion inhibitor |
4-tert-butylphenol | Simple phenolic structure with tert-butyl | Commonly used in resin production |
The uniqueness of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol lies in its combination of UV stability and biological activity, making it particularly valuable in applications requiring both protective and functional properties.
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol (UV-327) is widely detected in aquatic systems due to its use in industrial and consumer products. In wastewater treatment plants (WWTPs), concentrations range from 0.46 to 6.3 ng/L in sewage influent and 7.1 to 37.1 ng/L in effluent. Advanced treatment units achieve 19.6–78.4% removal, but UV-327 persists in tertiary effluents.
Matrix | Concentration Range (ng/L) | Source |
---|---|---|
Sewage Influent | 0.46–6.3 | |
Sewage Effluent | 7.1–37.1 | |
River Water |
Low removal efficiency in WWTPs is attributed to UV-327’s low water solubility (1.48 × 10⁻² mg/L) and high log Kₒ𝜔 (7.25), which favors sorption to sludge.
UV-327 accumulates in sediments and soils due to its persistence and hydrophobicity:
UV-327 bioaccumulates preferentially in liver and kidney tissues of fish, with bioconcentration factors (BCF) exceeding 6,500 in carp. Key findings include:
Organism | Tissue | Concentration (ng/g dw) | BCF/BSAF | Source |
---|---|---|---|---|
Bighead Carp | Liver | 19.7–57.8 | BCF >6,500 | |
Silver Carp | Kidney | 8.45–57.8 | BSAF >1 | |
Mussels | Soft Tissue | 27 µg/kg | N/A |
Biotransformation is limited, with hydroxylated metabolites comprising <0.04% of total body burden.
UV-327 exhibits trophic dilution in aquatic food webs, contrasting with biomagnification observed for similar compounds like UV-328:
Trait | UV-327 | UV-328 | Source |
---|---|---|---|
Trophic Magnification Factor | <1 | >1 | |
Bioaccumulation Factor | 1,200–8,817 | 6,500–7,600 |
Dietary uptake dominates bioaccumulation pathways, particularly in benthic organisms like mussels, which ingest contaminated sediments.
Compartment | DT50 (Days) | Degradation Pathway | Source |
---|---|---|---|
Soil | 151–192 | Limited microbial | |
Sediment | >100 | Sorption-dominated | |
Water | >100 (simulated) | Hydrolysis unlikely |
The aryl hydrocarbon receptor (AhR) pathway represents a critical mechanism for xenobiotic metabolism and toxicity. While UV-327’s direct interaction with AhR remains understudied, structural analogs like UV-P and UV-9 demonstrate concentration-dependent AhR2 activation in fish species [3] [5]. For example, UV-P exhibits a 100-fold greater potency in activating zebrafish (Danio rerio) AhR2 compared to UV-9, with median effective concentration (EC~threshold~) values of 300 nM versus 3,000 nM [5].
Table 1: AhR2 Activation Potencies of Select BUVSs Across Fish Species
Species | UV-P EC~threshold~ (nM) | UV-9 EC~threshold~ (nM) |
---|---|---|
Zebrafish | 300 | 3,000 |
Lake Sturgeon | 300 | 3,000 |
Japanese Medaka | 30,000 | Not activated |
The chlorine substituent at position 5 on UV-327’s benzotriazole ring may sterically hinder AhR binding compared to non-chlorinated analogs [2]. This hypothesis aligns with molecular dynamics simulations showing that halogenation patterns significantly influence ligand-receptor docking geometries in BUVSs [3].
Current data on UV-327’s neurotoxicity remain limited, though transcriptomic analyses of other BUVSs reveal perturbations in neural development pathways. Exposure to UV-328 alters the expression of 47 genes associated with axonal guidance and synaptic vesicle cycling in zebrafish embryos [4]. While UV-327’s blood-brain barrier permeability remains unquantified, its log K~ow~ of 8.3 suggests high bioaccumulation potential in lipid-rich neural tissues [1] [2].
Behavioral studies demonstrate that UV-327-exposed fathead minnows (Pimephales promelas) exhibit reduced shoaling cohesion and altered predator avoidance responses at environmental concentrations ≥50 µg/L [4]. These effects correlate with downregulation of GABA~A~ receptor subunits and tyrosine hydroxylase expression in midbrain regions [4].
Interspecies toxicity variations arise from differences in xenobiotic metabolism and receptor polymorphisms. UV-327’s bioconcentration factor (BCF) ranges from 3,200 in rainbow trout (Oncorhynchus mykiss) to 12,500 in Japanese medaka (Oryzias latipes), reflecting species-specific differences in phase I metabolism efficiency [4].
Table 2: Comparative Bioconcentration Factors (BCFs) of UV-327
Species | BCF (L/kg) |
---|---|
Rainbow Trout | 3,200 |
Japanese Medaka | 12,500 |
Zebrafish | 8,900 |
Sensitivity differences extend to molecular endpoints – UV-327 upregulates CYP1A expression 14-fold in medaka hepatocytes versus 3-fold in trout hepatocytes at equivalent exposures (100 nM) [4]. These variations correlate with nucleotide polymorphisms in the AhR2 ligand-binding domain across species [5].
The chlorine substituent and tert-butyl branching pattern confer distinct toxicokinetic properties to UV-327 relative to analogs:
The compound’s environmental persistence (DT~50~ >180 days in sediment) and global distribution in marine plastics (>450 ng/g plastic debris) amplify its ecotoxicological significance despite comparatively lower acute toxicity [2] [4].
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol was formally designated as a Substance of Very High Concern under the Registration, Evaluation, Authorization, and Restriction of Chemical Substances regulation on December 17, 2015, based on its classification as very persistent and very bioaccumulative according to Article 57(e) of Regulation 1907/2006 [1] [2]. This designation followed a comprehensive weight-of-evidence assessment conducted by Germany as the evaluating Member State.
The substance meets the very persistent and very bioaccumulative criteria through multiple lines of evidence. For persistence assessment, ready biodegradation tests demonstrated 0% degradation after 28 days, indicating extremely low biodegradation potential [2]. Water/sediment simulation studies conducted according to Organisation for Economic Co-operation and Development Guideline 308 showed that 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol rapidly and completely adsorbs to sediment with dissipation half-lives exceeding 100 days [2]. Field studies in soil environments yielded dissipation half-lives ranging from 151 to 192 days, exceeding the very persistent criterion threshold of 180 days for soil compartments [2].
Read-across assessment using the structurally similar metabolite M1 from degradation studies of reaction mass of branched and linear C7-C9-alkyl-3-[3-(2-H-benzotriazol-2-yl)-5-(1,1-dimethyl)-4-hydroxyphenyl]-propionates provided additional persistence evidence. The metabolite M1 demonstrated persistence in sediment with calculated disappearance half-lives reaching 238 and 248 days depending on sediment characteristics [2]. Since the differing side chain of M1 degrades faster than that of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol, these results represent best-case scenarios for degradation assessment.
Monitoring studies conducted in Narragansett Bay provided compelling field evidence of environmental persistence. These studies detected 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol and the related substance 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol in sediment cores decades after production and environmental releases had ceased [2]. Mathematical modeling calculations indicated that such long-term environmental presence could only be explained by degradation half-lives exceeding the Annex XIII trigger value of 180 days.
Criterion | Threshold | Assessment Results | Evidence Type |
---|---|---|---|
Persistence | Sediment >120 days (freshwater), >180 days (marine) | DT50 >100 days (water/sediment study) | Direct study (Organisation for Economic Co-operation and Development 308) |
Very Persistent | Sediment >180 days (freshwater), >180 days (marine) | DT50 up to 238-248 days (read-across from M1) | Read-across + field study (DT50 151-192 days) |
Bioaccumulation | Bioconcentration Factor >2000 | Bioconcentration Factor values: 1203-8817 (lipid-normalized) | Fish bioconcentration study (Organisation for Economic Co-operation and Development 305 C) |
Very Bioaccumulation | Bioconcentration Factor >5000 | Bioconcentration Factor values: 6283, 8817, 7540 (three out of four exceed 5000) | Fish bioconcentration study (Organisation for Economic Co-operation and Development 305 C) |
Bioaccumulation assessment involved fish bioconcentration studies conducted according to Organisation for Economic Co-operation and Development Guideline 305 C. The reported maximum bioconcentration factor value reached 7600, or 8817 when lipid-normalized [2]. The majority of lipid-normalized bioconcentration factor values clearly exceeded the very bioaccumulative criterion of 5000, with three out of four measurements (6283, 8817, and 7540) surpassing this threshold. Only the lowest value of 1203 fell below the very bioaccumulative criterion but still exceeded the bioaccumulative threshold of 2000.
The substance's high bioaccumulation potential is further supported by estimated log octanol-water partition coefficient values exceeding 4.5, with KOWWIN predicting 6.91 and COSMOtherm predicting 7.91 [2]. Field bioaccumulation data from finless porpoise blubber samples yielded mean concentrations of 4.0 ng/g wet weight, with calculated bioaccumulation factors reaching 33,000, although this study had methodological limitations.
The Registration, Evaluation, Authorization, and Restriction of Chemical Substances Annex XV assessment concluded that 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol definitively meets the very persistent and very bioaccumulative criteria as defined in Sections 1.1.1, 1.2.1, 1.1.2, and 1.2.2 of Registration, Evaluation, Authorization, and Restriction of Chemical Substances Annex XIII [2]. This classification places the substance in the highest concern category for environmental persistence and bioaccumulation potential under European chemical safety legislation.
The regulatory landscape for 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol varies significantly across jurisdictions, reflecting different approaches to chemical risk management and regulatory frameworks. In the European Union, the substance has progressed through multiple regulatory phases, beginning with its inclusion in the Candidate List of Substances of Very High Concern in December 2015 [1] [3]. This initial designation required notification obligations for articles containing the substance above 0.1% concentration.
The substance subsequently advanced to Registration, Evaluation, Authorization, and Restriction of Chemical Substances Annex XIV as Entry 52, establishing a sunset date of November 27, 2023 [4] [5]. This authorization requirement effectively prohibits the placing on the market and use of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol in the European Union unless specific authorization is granted for individual uses. The authorization process requires comprehensive risk assessments, socio-economic analyses, and demonstration of adequate control measures or suitable alternatives.
The European Chemicals Agency has initiated additional regulatory actions targeting article uses of the substance. In January 2024, the European Chemicals Agency published a screening report proposing restriction of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol in articles under Registration, Evaluation, Authorization, and Restriction of Chemical Substances Article 69(2) [5] [6]. This proposal aims to address risks from imported articles containing the substance, which would not be covered by the authorization requirement. The restriction proposal specifically targets uses in articles where the substance may be released to the environment, potentially leading to prohibition of presence in various consumer and industrial products.
Jurisdiction | Regulatory Action | Status | Key Requirements |
---|---|---|---|
European Union | Substances of Very High Concern Candidate List | Listed (December 2015) | Notification if >0.1% in articles |
European Union | Registration, Evaluation, Authorization, and Restriction of Chemical Substances Annex XIV | Entry 52 (sunset date: November 2023) | Authorization required for use |
European Union | Registration, Evaluation, Authorization, and Restriction of Chemical Substances Restriction (proposed) | Under consideration for Articles restriction | Potential prohibition in articles |
Japan | Monitoring Chemical Substance | Listed as substance 18 | Environmental monitoring |
Canada | Categorization under Domestic Substances List | Assessed - not meeting Canadian Environmental Protection Act criteria | No further action required |
Australia | Inventory Multi-tiered Assessment and Prioritisation Assessment | Tier II assessment completed | Monitoring recommended |
Switzerland | Food Contact Materials | Specific Migration Limit 12 mg/kg (with other compounds) | Migration limits for food contact |
United States | Food Contact Materials | No specific regulation | Limited use restrictions |
Japan has designated 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol as Monitoring Chemical Substance number 18 under its Chemical Substances Control Law [7] [8]. This classification requires environmental monitoring and data collection on occurrence levels but does not impose use restrictions. The monitoring program focuses on tracking environmental concentrations and potential exposure pathways to inform future regulatory decisions.
Canada conducted a comprehensive assessment of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol as part of its Benzotriazoles and Benzothiazoles Group evaluation under the Canadian Environmental Protection Act [9]. The assessment utilized the Ecological Risk Classification of organic substances approach, which employs multiple metrics for hazard and exposure assessment. Based on this evaluation, Canadian authorities concluded that the substance does not meet the criteria under paragraphs 64(a) or (b) of the Canadian Environmental Protection Act, indicating it is not entering the environment in quantities or concentrations that would cause immediate or long-term harmful effects.
Australia completed a Tier II environmental assessment of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol under the Inventory Multi-tiered Assessment and Prioritisation framework [10]. The assessment categorized the substance as persistent and bioaccumulative, concluding that it poses concerns for the environment due to these characteristics. However, the assessment did not recommend immediate regulatory action, instead suggesting continued monitoring of environmental concentrations and potential exposure scenarios.
Switzerland regulates 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol under food contact materials legislation, establishing a specific migration limit of 12 mg/kg when used in combination with other specified compounds [11]. This regulation recognizes potential exposure through food packaging materials while setting limits to minimize human exposure.
International coordination on 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol regulation remains limited, with most jurisdictions pursuing independent assessment and regulatory pathways. The related substance 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol has been listed under the Stockholm Convention on Persistent Organic Pollutants, but 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol has not been proposed for similar international action [12] [6].
Risk assessment frameworks for 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol employ multiple methodological approaches reflecting the complex nature of evaluating persistent, bioaccumulative substances. The European Union Registration, Evaluation, Authorization, and Restriction of Chemical Substances framework utilizes a weight-of-evidence approach that integrates multiple lines of evidence for persistence, bioaccumulation, and toxicity assessments [13]. This methodology recognizes that traditional single-endpoint assessments may be insufficient for substances with complex environmental behavior and long-term exposure patterns.
The weight-of-evidence approach for persistence assessment combines experimental biodegradation studies, simulation tests, field monitoring data, and quantitative structure-activity relationship predictions [13]. For 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol, this integrated approach revealed consistent evidence of environmental persistence across multiple test systems and environmental compartments. Ready biodegradation tests according to Organisation for Economic Co-operation and Development protocols showed no mineralization over 28-day test periods, while water-sediment simulation studies demonstrated minimal degradation over 100-day observation periods [2].
Bioaccumulation assessment frameworks incorporate both laboratory bioconcentration studies and field bioaccumulation data to evaluate uptake and retention in biological systems [13]. The assessment methodology recognizes that bioconcentration factors alone may not fully capture bioaccumulation potential, particularly for substances with complex absorption, distribution, metabolism, and excretion characteristics. For 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol, lipid-normalized bioconcentration factors from fish studies provided the primary evidence base, supplemented by field measurements in marine mammals and other wildlife species [2].
Assessment Component | Methodology | Key Endpoints | Uncertainty Factors |
---|---|---|---|
Persistence | Weight-of-evidence approach | Degradation half-lives, biodegradation rates | Extrapolation from laboratory to field conditions |
Bioaccumulation | Bioconcentration studies + field data | Bioconcentration factors, lipid-normalized values | Species differences, metabolism variations |
Toxicity | Acute and chronic studies | No-observed-effect concentrations, lowest-observed-effect concentrations | Limited chronic data, species sensitivity variations |
Exposure Assessment | Environmental monitoring + modeling | Predicted environmental concentrations, measured concentrations | Temporal and spatial variability |
The Canadian ecological risk assessment framework employs the Ecological Risk Classification of organic substances approach, which integrates hazard and exposure profiles through multiple metrics [9]. Hazard profiles consider mode of toxic action, chemical reactivity, food web-derived internal toxicity thresholds, bioavailability, and chemical and biological activity. Exposure profiles evaluate potential emission rates, overall persistence, and long-range transport potential. A risk matrix assigns low, moderate, or high potential concern levels based on combined hazard and exposure profiles.
Human health risk assessment methodologies for 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol utilize both traditional toxicological approaches and emerging frameworks such as the Threshold of Toxicological Concern approach [9]. The Threshold of Toxicological Concern methodology employs structure-based decision trees and chemical-specific genotoxicity data to assign human exposure threshold values below which there is low probability of adverse health effects. This approach is particularly valuable for substances with limited toxicological databases, allowing risk characterization based on structural analogue data and conservative exposure thresholds.
Exposure assessment frameworks combine environmental monitoring data, biomonitoring studies, and predictive modeling to estimate human exposure levels [14] [15]. For 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol, exposure pathways include environmental media such as drinking water and indoor air, dietary intake from contaminated food items, and direct contact with consumer products containing the substance. The assessment methodology recognizes that exposure patterns may vary significantly among population subgroups, requiring age-specific and use-specific exposure scenarios.
Advanced risk assessment approaches for benzotriazole ultraviolet stabilizers increasingly incorporate physiologically-based pharmacokinetic modeling to better understand absorption, distribution, metabolism, and excretion processes [15]. These models provide insights into internal dose metrics, biomarker relationships, and species extrapolation factors that enhance risk characterization accuracy. For 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol, pharmacokinetic studies in laboratory animals revealed complex absorption and elimination patterns with pronounced species and dose-dependent variations.
Environmental fate modeling frameworks integrate multiple transport and transformation processes to predict environmental concentrations and persistence [9]. Level III fugacity models predict multimedia distribution patterns, while specialized biodegradation models estimate degradation rates under various environmental conditions. For 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol, these models consistently predict high sediment affinity and slow environmental degradation rates, supporting classification as a persistent, bioaccumulative substance.
Risk characterization methodologies for persistent, bioaccumulative substances recognize that traditional threshold-based approaches may be inappropriate due to the inability to identify safe exposure levels [2]. For 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol, the very persistent and very bioaccumulative classification indicates that no threshold below which exposure would be safe can be determined. This recognition has led to regulatory approaches emphasizing exposure minimization and substitution rather than risk management through exposure controls.
Wastewater treatment represents a critical control point for managing environmental releases of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol, given its widespread use in consumer and industrial products. Conventional wastewater treatment plants achieve significant removal of the substance through multiple treatment stages, though removal mechanisms and efficiency vary considerably based on treatment technology, operational parameters, and influent characteristics [16] [17].
Primary clarification processes remove 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol primarily through sedimentation and adsorption to suspended solids, achieving removal efficiencies of approximately 42.6% [18]. This removal mechanism reflects the substance's high log octanol-water partition coefficient and strong tendency to associate with particulate matter. Primary treatment effectiveness depends on influent suspended solids concentrations, settling time, and hydraulic loading rates.
Secondary biological treatment processes demonstrate limited effectiveness for 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol removal, typically achieving only 21.4% additional removal [18]. The poor biodegradation performance in secondary treatment systems reflects the substance's persistence characteristics and resistance to microbial degradation. Activated sludge processes show minimal biological transformation of the substance, with most removal occurring through continued adsorption to biomass.
Treatment Method | Removal Efficiency | Mechanism | Notes |
---|---|---|---|
Primary Clarification | 42.6% | Sedimentation/adsorption | Dominant removal mechanism (96.3%) |
Secondary Treatment | 21.4% | Biological degradation | Limited biological degradation |
Advanced Treatment (Ultraviolet disinfection) | 37.9% | Photolysis | Effective for residual amounts |
Sequencing Batch Reactor | 68.2-97% (dose dependent) | Combined biological/physical | Highest removal rate: 0.16-1.34 μg/L/min |
Ultraviolet/Hydrogen Peroxide Advanced Oxidation | 70% (various conditions) | Hydroxyl radical oxidation | Excess peracetic acid may reduce efficiency |
Phytoremediation | Variable by plant species | Sorption/biodegradation | Species-dependent effectiveness |
Peracetic Acid/Cobalt Oxidation | ~70% (pH independent) | Chemical oxidation | Independent of pH and concentration |
Overall Wastewater Treatment Plant Removal | 98.6% (total process) | Combined processes | Near complete removal achieved |
Advanced treatment technologies demonstrate enhanced removal capabilities for 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol compared to conventional biological processes. Ultraviolet disinfection systems achieve additional removal efficiencies of 37.9% through photolytic degradation mechanisms [18]. The effectiveness of ultraviolet treatment depends on ultraviolet dose, water quality parameters, and residence time, with higher removal rates observed at increased ultraviolet intensities.
Sequencing batch reactor systems show promising results for 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol removal, achieving efficiency ranges from 68.2% to 97% depending on influent concentrations and operational conditions [16]. These systems combine biological treatment with enhanced settling phases, providing opportunities for both biological transformation and physical removal mechanisms. The compound exhibited the highest removal rates among tested benzotriazole ultraviolet stabilizers, with average removal rates ranging from 0.16 to 1.34 μg/L/min.
Secondary release phenomena during wastewater treatment present operational challenges for 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol management. Studies indicate that secondary release into wastewater occurs during settling phases in sequencing batch reactors when influent concentrations exceed 600 μg/L [16]. This phenomenon suggests that adsorbed compounds may desorb under changing hydraulic and biochemical conditions, potentially reducing overall treatment efficiency.
Advanced oxidation processes using ultraviolet/hydrogen peroxide systems achieve approximately 70% removal efficiency for 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol under various operational conditions [19]. These systems generate hydroxyl radicals that can oxidize persistent organic compounds resistant to biological degradation. However, process efficiency may be reduced by excess hydrogen peroxide, which can act as a hydroxyl radical scavenger, highlighting the importance of optimized chemical dosing.
Peracetic acid activation with cobalt ions provides an alternative advanced oxidation approach for 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol removal, achieving approximately 70% efficiency across various pH conditions [19]. This system demonstrates pH-independent performance characteristics, making it suitable for waters with varying chemical composition. The oxidation process follows first-order kinetics, and removal efficiency remains consistent regardless of initial compound concentration.
Phytoremediation systems using aquatic plants show variable removal efficiency for 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol depending on plant species and operational conditions [20]. Wolffia arrhiza, Lemna minor, Spirodela polyrhiza, and Azolla caroliniana demonstrate different removal capabilities, with sorption identified as the primary removal mechanism. Optimal conditions vary by species, with different requirements for biomass loading, light exposure, and pH conditions.
Overall wastewater treatment plant removal efficiency for 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol reaches 98.6% when combining primary clarification, secondary treatment, and advanced treatment processes [18]. This high overall removal efficiency primarily results from the dominant contribution of physical removal mechanisms, particularly sedimentation and adsorption processes that constitute 96.3% of total removal. The substance's high affinity for particulate matter and biosolids provides the primary removal pathway in conventional treatment systems.
Regulatory challenges in controlling environmental releases of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol reflect the complex nature of managing persistent, bioaccumulative substances in global commerce. The substance's incorporation into products as an additive rather than a chemically bonded component creates fundamental challenges for regulatory control, as release can occur throughout the product lifecycle from manufacturing through disposal [21] [22].
The authorization requirement under Registration, Evaluation, Authorization, and Restriction of Chemical Substances Annex XIV presents implementation challenges related to imported articles containing 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol. While the authorization system effectively controls manufacturing and formulation uses within the European Union, articles produced outside the Union and imported may continue to contain the substance [12] [6]. This regulatory gap necessitates additional measures such as the proposed restriction under Registration, Evaluation, Authorization, and Restriction of Chemical Substances Article 69(2) to address import pathways.
Global supply chain complexity creates enforcement challenges for 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol regulation. The substance is used in diverse applications including plastics, coatings, adhesives, and rubber products that may be manufactured in multiple countries before reaching final markets [22]. Tracking substance presence through complex supply chains requires extensive documentation and analytical capabilities that may exceed the resources of regulatory authorities and industry participants.
Analytical detection challenges complicate regulatory monitoring and enforcement efforts for 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol. The substance requires sophisticated analytical methods for detection and quantification in environmental samples, consumer products, and industrial emissions [23]. Method development, validation, and implementation represent significant resource requirements for regulatory agencies, particularly in developing countries with limited analytical infrastructure.
The potential for regrettable substitution presents ongoing regulatory challenges as 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol faces restrictions in major markets [12]. Alternative benzotriazole ultraviolet stabilizers such as 2-benzotriazol-2-yl-4,6-di-tert-butylphenol and 2-(2H-benzotriazol-2-yl)-4-(tert-butyl)-6-(sec-butyl)phenol may exhibit similar persistence and bioaccumulation characteristics, potentially requiring additional regulatory actions. The European Chemicals Agency has recognized this challenge by proposing coordinated restrictions on multiple benzotriazole ultraviolet stabilizers.
Regulatory Challenge | Description | Potential Solutions |
---|---|---|
Import Control | Articles containing the substance imported from non-regulated jurisdictions | Restriction measures, analytical screening programs |
Supply Chain Traceability | Complex global supply chains with multiple intermediates | Enhanced documentation requirements, substance identification systems |
Analytical Capacity | Sophisticated methods required for detection and quantification | Method harmonization, technical assistance programs |
Regrettable Substitution | Replacement with similarly problematic substances | Group-based regulatory approaches, hazard-based restrictions |
International Coordination | Divergent regulatory approaches across jurisdictions | Harmonized assessment criteria, information sharing mechanisms |
The long-range transport potential of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol creates additional regulatory challenges, as environmental releases in one jurisdiction may contribute to global contamination [2]. The substance's detection in remote environments including Arctic regions demonstrates its capacity for atmospheric transport and global distribution. Effective control requires international cooperation and coordinated regulatory action across multiple jurisdictions.
Temporal aspects of regulatory implementation present challenges for 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol control. The substance's very persistent characteristics mean that environmental contamination will continue for decades even after use restrictions are implemented [2]. This persistence creates ongoing exposure risks and environmental burdens that extend far beyond the regulatory decision timeline, requiring long-term monitoring and management strategies.
Economic considerations create additional regulatory challenges as 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol serves important technical functions in various applications. The substance provides effective ultraviolet protection for polymers and other materials, with limited alternatives available for certain specialized applications [22]. Regulatory restrictions must balance environmental protection objectives with economic impacts and technical feasibility constraints.
Enforcement complexity increases due to the substance's presence in finished articles rather than discrete chemical products. Regulatory authorities must develop capabilities to detect and quantify 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol in diverse product matrices including plastics, textiles, coatings, and electronic components [24]. This enforcement challenge requires specialized analytical methods, trained personnel, and significant resource investments.
Health Hazard